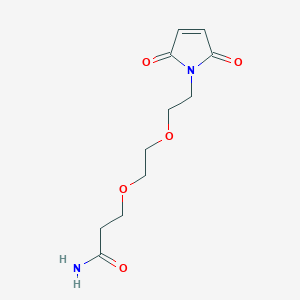
Mal-PEG2-Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG2-Amide is a polyethylene glycol (PEG) linker with a maleimide group. This compound is known for its ability to react with thiol groups to form stable covalent bonds, making it a valuable tool in bioconjugation and various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Amide typically involves the reaction of a maleimide derivative with a PEG2-amide. The maleimide group is introduced through a reaction with maleic anhydride, followed by the addition of PEG2-amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-Amide primarily undergoes nucleophilic substitution reactions due to the presence of the maleimide group. This group reacts specifically with thiol groups to form stable thioether linkages .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Conditions: The reaction is typically carried out at a pH between 6.5 and 7.5, which is optimal for the maleimide-thiol reaction.
Major Products
The major product of the reaction between this compound and a thiol-containing compound is a thioether-linked conjugate. This product is stable and can be used in various bioconjugation applications .
Scientific Research Applications
Mal-PEG2-Amide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
Mal-PEG2-Amide exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with the thiol group to form a stable thioether linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-NHS Ester: Another PEG linker with a maleimide group, but with an N-hydroxysuccinimide ester instead of an amide.
Mal-PEG2-PFP Ester: Similar to Mal-PEG2-Amide but with a pentafluorophenyl ester group.
Uniqueness
This compound is unique due to its amide linkage, which provides enhanced stability compared to ester linkages. This makes it particularly useful in applications where long-term stability is required .
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C11H16N2O5/c12-9(14)3-5-17-7-8-18-6-4-13-10(15)1-2-11(13)16/h1-2H,3-8H2,(H2,12,14) |
InChI Key |
XVDAGPGKGAWZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















